molecular formula C21H22ClN3O5 B2810653 4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891123-82-3

4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2810653
CAS No.: 891123-82-3
M. Wt: 431.87
InChI Key: LPHFUCXPRYNYNU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Oxadiazole derivatives, including “4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”, have been widely studied due to their broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of 4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit promising anticancer activities. For instance, a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that most tested compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives even surpassed the reference drug, etoposide, in efficacy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Nematocidal Activity

Another interesting application of similar compounds is in the development of novel nematicides. A particular study on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety showed that certain derivatives demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode. These compounds not only exhibited higher mortality rates but also inhibited the nematode's respiration and caused fluid leakage, suggesting their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial and Antioxidant Properties

Furthermore, derivatives of this compound have been explored for their antimicrobial and antioxidant properties. For instance, compounds with the 1,3,4-oxadiazole moiety have shown significant antibacterial and antifungal activities against various microorganisms. Additionally, some of these compounds demonstrated potent antioxidant activities, highlighting their therapeutic potential in combating oxidative stress-related diseases (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Future Directions

Oxadiazole derivatives, including “4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”, have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring their potential in various therapeutic applications and optimizing their synthesis processes.

Properties

IUPAC Name

4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHFUCXPRYNYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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